molecular formula C6H4BrNO B2569403 5-Bromo-4-methylfuran-2-carbonitrile CAS No. 2090644-41-8

5-Bromo-4-methylfuran-2-carbonitrile

Cat. No. B2569403
CAS RN: 2090644-41-8
M. Wt: 186.008
InChI Key: OFRQNAQOIUPYLF-UHFFFAOYSA-N
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Description

5-Bromo-4-methylfuran-2-carbonitrile is a chemical compound with the CAS Number: 2090644-41-8 . It has a molecular weight of 186.01 .


Molecular Structure Analysis

The IUPAC name for this compound is 5-bromo-4-methylfuran-2-carbonitrile . The Inchi Code is 1S/C6H4BrNO/c1-4-2-5(3-8)9-6(4)7/h2H,1H3 . The Inchi Key is OFRQNAQOIUPYLF-UHFFFAOYSA-N .

Scientific Research Applications

Crystallographic Analysis and Reactivity Studies

5-Bromo-4-methylfuran-2-carbonitrile is explored in the synthesis of dihydrofuran carbonitrile derivatives, particularly in the study of their crystal structures and reactivity. For instance, the synthesis and crystallographic analysis of two dihydrofuran carbonitrile derivatives, including a compound similar to 5-Bromo-4-methylfuran-2-carbonitrile, revealed insights into their structural compliance and reactivity parameters, as assessed by X-ray crystallography and DFT/B3LYP calculations (Swamy et al., 2020).

Synthesis of Derivatives and Chemical Transformations

The compound has been used in the synthesis of various derivatives, showing its versatility in organic synthesis. For example, its role in the synthesis of 2-substituted 3,4-bis(diethoxyphosphorylmethyl)furans, as reported by Pevzner (2015), demonstrates its utility in creating complex chemical structures (Pevzner, 2015).

Development of Novel Organic Compounds

5-Bromo-4-methylfuran-2-carbonitrile is instrumental in the development of new organic compounds with potential applications. For instance, Ismail (2006) describes an efficient synthesis method for 5′-(4-cyanophenyl)-2,2′-bifuran-5-carbonitrile, a compound derived from 5-Bromo-4-methylfuran-2-carbonitrile, indicating its significance in the creation of novel organic molecules (Ismail, 2006).

Exploration of Molecular Properties

The study of molecular properties such as electrostatic potential, reactivity, and ligand-protein interactions of derivatives of 5-Bromo-4-methylfuran-2-carbonitrile offers insights into their potential applications. Arulaabaranam et al. (2021) performed computational calculations to understand the molecular structure and energy of a related compound, 5-bromo-3-nitropyridine-2-carbonitrile, demonstrating the compound's relevance in understanding molecular interactions and properties (Arulaabaranam et al., 2021).

Safety and Hazards

For safety information and hazards related to 5-Bromo-4-methylfuran-2-carbonitrile, it’s best to refer to its Material Safety Data Sheet (MSDS) .

Future Directions

Furan compounds, including 5-Bromo-4-methylfuran-2-carbonitrile, have potential in various fields. The chemical industry is beginning to switch from traditional resources like crude oil to biomass, and furan platform chemicals (FPCs) are directly available from biomass . This shows the potential for a wide range of compounds to be economically synthesized from biomass via FPCs .

properties

IUPAC Name

5-bromo-4-methylfuran-2-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrNO/c1-4-2-5(3-8)9-6(4)7/h2H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFRQNAQOIUPYLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC(=C1)C#N)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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